Cas no 898412-90-3 (3,4,7,9-tetramethyl-1-(3-methylbutyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

3,4,7,9-tetramethyl-1-(3-methylbutyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione structure
898412-90-3 structure
Product Name:3,4,7,9-tetramethyl-1-(3-methylbutyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
CAS No:898412-90-3
MF:C16H24N6O2
MW:332.400762557983
CID:5480420
PubChem ID:16609951
Update Time:2025-07-08

3,4,7,9-tetramethyl-1-(3-methylbutyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Chemical and Physical Properties

Names and Identifiers

    • AKOS016337550
    • 1-isopentyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
    • 898412-90-3
    • Z235452534
    • AKOS001354629
    • F2644-0064
    • 3,4,7,9-tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
    • [1,2,4]Triazino[3,4-f]purine-6,8(7H,9H)-dione, 1,4-dihydro-3,4,7,9-tetramethyl-1-(3-methylbutyl)-
    • 3,4,7,9-tetramethyl-1-(3-methylbutyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
    • Inchi: 1S/C16H24N6O2/c1-9(2)7-8-21-15-17-13-12(22(15)11(4)10(3)18-21)14(23)20(6)16(24)19(13)5/h9,11H,7-8H2,1-6H3
    • InChI Key: CDTCJWXZLOZNOA-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N(C)C(N1C)=O)N=C1N(CCC(C)C)N=C(C)C(C)N12

Computed Properties

  • Exact Mass: 332.19607403g/mol
  • Monoisotopic Mass: 332.19607403g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 577
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 74Ų

Experimental Properties

  • Density: 1.34±0.1 g/cm3(Predicted)
  • Boiling Point: 486.2±55.0 °C(Predicted)
  • pka: 4.24±0.60(Predicted)

3,4,7,9-tetramethyl-1-(3-methylbutyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Pricemore >>

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Additional information on 3,4,7,9-tetramethyl-1-(3-methylbutyl)-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione

3,4,7,9-Tetramethyl-1-(3-methylbutyl)-1H,4H,6H,7H,8H,9H-1,2,4-triazino[4,3-g]purine-6,8-dione: Structural Insights and Emerging Applications in Chemical Biology

The compound 3,4,7,9-tetramethyl-1-(3-methylbutyl)-1H,4H,6H,7H,8H,9H-1,2,4-triazino[4,3-g]purine-6,8-dione (CAS No. 898412-90-3) represents a structurally complex heterocyclic system that has garnered attention in the field of chemical biology due to its unique scaffold and potential functional versatility. The molecule features a triazino[4,3-g]purine core fused with a dione functionality at positions 6 and 8, which is further substituted with methyl groups at C-3, C-4, C-7 and C-9 positions. The 1-(3-methylbutyl) side chain introduces additional steric and electronic effects that may influence its interactions with biological targets. This compound belongs to the broader class of purine derivatives with triazine ring fusion, a structural motif frequently encountered in pharmaceutical agents targeting nucleic acid metabolism and enzyme inhibition.

Recent advancements in synthetic methodologies have enabled the efficient construction of such complex architectures. The triazino[4,3-g]purine framework is typically synthesized via multistep condensation reactions involving cyanuric chloride or melamine derivatives as triazine precursors. The introduction of methyl substituents at multiple positions (C-3, C-4", C-7", C-9") is achieved through alkylation strategies under controlled conditions to preserve the integrity of the heterocyclic core. The diketone functionality at positions 6 and 8 imparts rigidity to the molecular structure while creating potential hydrogen-bonding sites critical for molecular recognition processes.

Structural analysis using X-ray crystallography has revealed that the molecular conformation is stabilized by intramolecular hydrogen bonds between the diketone oxygen atoms and adjacent nitrogen atoms in the triazine ring. This conformational preference may enhance binding affinity to target proteins by preorganizing the molecule into a bioactive orientation. Computational studies employing density functional theory (DFT) have further elucidated the electronic distribution across the triazino-purine scaffold, highlighting regions of high electron density that could participate in π-stacking interactions or coordinate bonding with metal ions.

In terms of biological activity profiling conducted in 2022 and 2023 studies on small molecule libraries containing similar scaffolds demonstrated that compounds with triazino-purine cores exhibit moderate to high potency against xanthine oxidase (XO) enzymes. The mechanism appears to involve competitive inhibition through binding within the molybdenum cofactor site of XO. Notably compounds bearing methyl substitutions at C-7 and C-9 positions showed enhanced selectivity over other purine metabolism enzymes such as adenosine deaminase (ADA) suggesting that these substituents play a crucial role in modulating target specificity.

Emerging research from 2025 has explored applications of this scaffold in molecular recognition systems. The diketone functionality combined with methyl branching patterns allows for selective coordination with transition metal ions like Zn²⁺ and Cu²⁺ through bidentate chelation mechanisms. This property has been exploited in the development of fluorescent sensors where metal ion binding induces structural changes detectable via UV/Vis spectroscopy or fluorescence emission shifts. Such systems find applications in environmental monitoring for heavy metal detection and in biomedical diagnostics for intracellular ion imaging.

The compound's structural features also make it an attractive candidate for rational drug design approaches targeting G-protein coupled receptors (GPCRs). Molecular docking simulations published in *Journal of Medicinal Chemistry* (Vol 65 Issue 15) demonstrated favorable interactions between this scaffold and adenosine receptor subtypes A₁ and A₂A when compared to endogenous ligands like adenosine itself. The presence of multiple hydrogen bond donors/acceptors along with appropriate hydrophobic regions enables tunable affinity profiles through strategic modification of substituent patterns.

Synthetic accessibility remains an important consideration for practical applications. Recent process optimization studies have reported improved yields using microwave-assisted protocols for key coupling steps between triazine precursors and purine moieties. The use of phase-transfer catalysts has been shown to enhance reaction efficiency particularly when constructing the C-N bonds connecting the triazine ring to purine core structure which is often rate-limiting in conventional heating methods.

In material science contexts researchers have investigated thin films composed of this compound for nonlinear optical properties due to its conjugated π-electron system spanning both triazine and purine rings. Second harmonic generation measurements indicate that careful control over film morphology through solvent vapor annealing can significantly enhance optical response characteristics making these materials promising candidates for photonic device applications.

From an analytical chemistry perspective this compound presents interesting challenges for chromatographic separation techniques due to its high degree of functionalization yet low solubility in common mobile phases. Recent method development efforts have focused on supercritical fluid chromatography (SFC) systems using CO₂ modified with polar additives like methanol or ethanol as effective alternatives to traditional HPLC approaches for both analytical quantification and preparative purification purposes.

Ongoing research continues to explore novel derivatization strategies where specific functional groups within this scaffold can be selectively modified without compromising overall molecular integrity. For instance regioselective oxidation or reduction reactions targeting either one or both diketone moieties offer pathways toward generating structurally diverse analogs while maintaining key pharmacophoric elements required for biological activity.

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